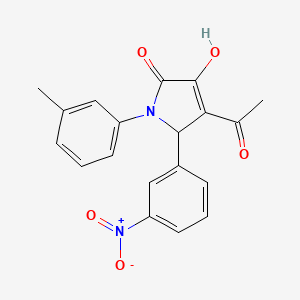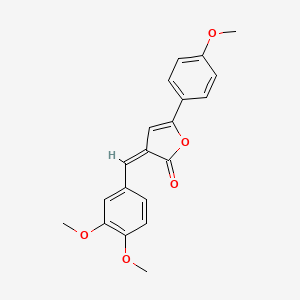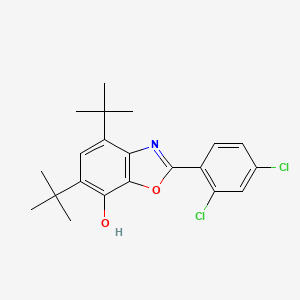![molecular formula C16H15ClO4 B4971746 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as CMEB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields. In
Aplicaciones Científicas De Investigación
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, this compound has been studied for its potential use in the synthesis of polymers and other materials. In environmental science, this compound has been studied for its potential use as a pesticide.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are important for the formation of new blood vessels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that this compound inhibits the growth of tumors in mice. This compound has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has a high purity and yield, which makes it suitable for various applications. However, this compound also has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also relatively expensive, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the research on 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde. One of the future directions is to study the potential use of this compound as an anticancer agent in combination with other drugs. Another future direction is to study the potential use of this compound in the synthesis of new materials with unique properties. Additionally, future studies could focus on the potential environmental effects of this compound and its use as a pesticide.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in different fields. This compound has been shown to have anticancer, anti-inflammatory, and analgesic effects. It has advantages for lab experiments, such as high purity and yield, but also has limitations, such as toxicity and cost. Future research on this compound could focus on its potential use as an anticancer agent, in the synthesis of new materials, and its environmental effects.
Métodos De Síntesis
The synthesis of 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be achieved using different methods. One of the commonly used methods is the condensation reaction between 4-chlorophenol and 3-methoxybenzaldehyde in the presence of potassium carbonate and 2-chloroethyl ether. This method yields a high purity product with a yield of 80-90%.
Propiedades
IUPAC Name |
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-16-10-12(11-18)2-7-15(16)21-9-8-20-14-5-3-13(17)4-6-14/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKOZSVTNMHJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]](/img/structure/B4971663.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4971668.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)

![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)

![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)
![2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)
